molecular formula C7H14O6 B1205039 3-O-Methylmannose CAS No. 2922-60-3

3-O-Methylmannose

Cat. No.: B1205039
CAS No.: 2922-60-3
M. Wt: 194.18 g/mol
InChI Key: RMTFNDVZYPHUEF-DBRKOABJSA-N
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Description

3-O-Methylmannose: is a methylated derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the mannose molecule. It is found in various biological systems, particularly in certain mycobacteria, where it plays a role in the structure and function of polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylmannose typically involves the methylation of mannose. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective methylation of the hydroxyl group at the third carbon position .

Industrial Production Methods: Industrial production of this compound is less common, but it can be achieved through similar methylation processes on a larger scale. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-O-Methylmannose can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The methyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Products include this compound aldehyde or ketone derivatives.

    Reduction: Products include reduced forms of this compound.

    Substitution: Products include various substituted derivatives of this compound.

Scientific Research Applications

Biological Significance and Biosynthesis

3-O-Methylmannose is a critical component of methylmannose polysaccharides (MMP), which are found in non-tuberculous mycobacteria. The biosynthesis of these polysaccharides involves specific methyltransferases that modify mannosides, highlighting the biochemical pathways that utilize this compound as a substrate. Research indicates that the unique structure of MMP contributes to the survival and virulence of mycobacterial species in hostile environments, such as those encountered during infection or stress conditions .

Table 1: Key Enzymes Involved in MMP Biosynthesis

Enzyme TypeFunctionOrganism
1-O-MethyltransferaseMethylates mannose at the 1-OH positionMycobacterium hassiacum
MannosyltransferaseAdds mannose units to polysaccharidesMycobacterium species
Hydrolase (MmpH)Cleaves MMP for recyclingMycobacterium species

Microbial Applications

The presence of this compound in the polysaccharide structure of Leptospira biflexa and other bacterial species suggests its role in microbial ecology and pathogenesis. The identification of this sugar through advanced techniques such as gas-liquid chromatography-mass spectrometry underscores its potential as a biomarker for certain bacterial infections .

Case Study: Identification in Leptospira

A study demonstrated the detection of this compound in the polysaccharide of Leptospira biflexa, indicating its relevance in understanding the pathogenic mechanisms of this bacterium .

Therapeutic Potential

Given its structural uniqueness, this compound may have implications in drug development and therapeutic applications. Its role in modifying immune responses or acting as a signaling molecule warrants further investigation into its potential use as an adjuvant or therapeutic agent.

Research Insights

  • Methylated sugars like this compound have been shown to influence cellular interactions and immune responses, suggesting potential applications in vaccine development or immune modulation .
  • The unique biosynthetic pathways involving this compound could lead to novel synthetic strategies for producing methylated sugars that may have enhanced biological activities.

Chemical Synthesis and Characterization

The synthesis of this compound has been explored through various chemical methods, including enzymatic synthesis and chemical modification of natural substrates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of synthesized compounds .

Table 2: Methods for Synthesizing this compound

MethodDescriptionReference
Enzymatic SynthesisUtilizes specific methyltransferases
Chemical ModificationModifies natural mannose derivatives
NMR CharacterizationConfirms structure via spectral analysis

Mechanism of Action

The mechanism of action of 3-O-Methylmannose involves its incorporation into polysaccharides in mycobacteria. The methylation of mannose residues affects the structure and function of these polysaccharides, which are critical for the integrity and functionality of the mycobacterial cell envelope. This, in turn, influences the bacterium’s ability to resist environmental stresses and antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the third carbon position, which imparts distinct structural and functional properties compared to other methylated sugars. This specificity is crucial for its role in mycobacterial polysaccharides and their associated biological functions .

Biological Activity

3-O-Methylmannose (3-OMM) is a methylated sugar derivative of mannose, which has garnered attention due to its unique biological activities, particularly in the context of mycobacterial polysaccharides. This article explores the biosynthesis, structural characteristics, and biological implications of 3-OMM, particularly focusing on its role in mycobacterial pathogenicity and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound polysaccharides (MMP) is facilitated by specific enzymes known as methyltransferases. Recent studies have identified a unique S-adenosyl-l-methionine-dependent 1-O-methyltransferase (MeT1) that specifically methylates the 1-OH position of 3,3′-di-O-methyl-4α-mannobiose, a precursor in MMP biosynthesis .

Mechanism of MMP Biosynthesis

MMP biogenesis involves a partially conservative replication mechanism that includes:

  • Mannosylation : The addition of mannose units from GDP-mannose to growing polysaccharide chains.
  • Methylation : The subsequent methylation of these mannose units at the 3-O position by MeT1 .

This dual mechanism allows for the production of complex polysaccharides that play critical roles in the survival and pathogenicity of mycobacteria.

Structural Characteristics

This compound is characterized by its methylation at the hydroxyl group on the third carbon. This modification influences its interaction with other biomolecules and contributes to the stability and functionality of polysaccharides derived from it. The structural analysis of MMPs shows that they can vary in length and degree of methylation, impacting their biological activity .

Pathogenic Role in Mycobacteria

The presence of this compound within mycobacterial polysaccharides has been linked to:

  • Stress Resistance : MMPs contribute to the resilience of mycobacteria against environmental stressors, enhancing their survival in hostile conditions .
  • Immune Evasion : The unique structure of these polysaccharides may help mycobacteria evade host immune responses, facilitating persistent infections.

Potential Therapeutic Applications

Research indicates that targeting the biosynthetic pathways involving this compound could lead to novel therapeutic strategies against mycobacterial infections. By inhibiting specific methyltransferases or disrupting polysaccharide synthesis, it may be possible to enhance the efficacy of existing treatments or develop new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

StudyFindings
Ripoll-Rozada et al. (2019)Identified MeT1 as crucial for MMP biosynthesis; provided insights into enzyme specificity and reaction mechanisms .
Nature Communications (2023)Demonstrated that disruption of MMP biosynthesis affects mycobacterial growth rates at low temperatures, linking metabolic pathways to environmental adaptation .
PNAS (2018)Highlighted the role of methylation in enhancing the structural integrity and biological function of mycobacterial polysaccharides .

Properties

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFNDVZYPHUEF-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C=O)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183480
Record name 3-O-Methylmannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-60-3
Record name 3-O-Methylmannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylmannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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